molecular formula C16H15NO B119530 1-Benzhydrylazetidin-3-one CAS No. 40320-60-3

1-Benzhydrylazetidin-3-one

Cat. No.: B119530
CAS No.: 40320-60-3
M. Wt: 237.3 g/mol
InChI Key: AVUDXLOVIBJFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-Benzhydrylazetidin-3-one is primarily used in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid (GABA) uptake inhibitors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

As a precursor in the synthesis of gaba uptake inhibitors, it may contribute to the inhibition of gaba reuptake, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s role in the synthesis of GABA uptake inhibitors suggests that it affects the GABAergic system. By inhibiting the reuptake of GABA, it could potentially enhance the effects of GABA in the synaptic cleft, leading to increased inhibition of neuronal activity. This could have downstream effects on various neurological processes, including mood regulation, pain response, and sleep cycles .

Pharmacokinetics

Its physical and chemical properties such as melting point (750 to 790 °C), boiling point (350-355℃), and density (1182) suggest that it has the potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its role in enhancing GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, affecting various neurological and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-one can be synthesized from 1-benzhydrylazetidin-3-ol. The process involves the reaction of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound starts with the synthesis of its precursor, diphenylmethanol, which is then reacted with azetidine-3-one. The reaction conditions are carefully monitored to ensure optimal yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylazetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various azetidine derivatives, which have significant therapeutic potential .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Benzhydrylazetidin-3-one is unique due to its specific structure and its role as a precursor in the synthesis of azetidine derivatives. Its ability to act as a γ-aminobutyric acid uptake inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

1-benzhydrylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDXLOVIBJFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395725
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-60-3
Record name 1-benzhydrylazetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Diphenylmethyl)azetidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (11.6 ml, 42 mmol) was added to a solution of 1-benzhydryl-azetidin-3-ol (2.0 g, 4.2 mmol) in dimethylsulfoxide (60 mL) at room temperature. The resulting mixture was cooled to 10° C., then pyridine sulfur trioxide (8.64 g, 33.6 mmol) in dimethylsulfoxide was introduced. The mixture was stirred at 10° C. for 1 hour and then for 2 hours at room temperature. The reaction mixture was poured into water (100 mL) and extracted with methylene chloride (3×100 mL). The organic layer was washed with water (3×150 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The crude oil was column chromatographed on silica gel (30% ethyl acetate-hexane). The product-containing fractions were concentrated under vacuum to give 1.7 g (86%) of the title compound as a yellow solid, m.p. 52-54° C.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride salt, (20 g, 72.5 mmol) in tetrahydrofuran (69 ml) and DMSO (173 ml) was added triethylamine (50.5 ml, 362.6 mmol) at 0° C. Then sulphur trioxide:pyridine complex (69 g, 433 mmol) was added portionwise to the reaction mixture over 10 minutes. The resulting yellow solution was stirred at room temperature for 2 hours. Then the reaction mixture was poured in to cold water (173 ml) and extracted with (1:1) ethyl acetate:hexane (5×200 ml). The combined organic layer was washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml), dried over anhydrous sodium sulphate and concentrated in vacuo. Crude product was purified over 100-200 silica gel using 5% v/v ethyl acetate in hexane to get 11.4 g (67%) of the title compound as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
173 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
173 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (1.92 mL) in methylene chloride (70 mL) was cooled to −74° C. under nitrogen-gas atmosphere and thereto was added dropwise dimethylsulfoxide (3.22 mL) over a period of 15 minutes. The mixture was stirred at the same temperature for 20 minutes and thereto was added dropwise a solution of 1-benzhydryl-3-hydroxyazetidine (5 g) in methylene chloride (25 mL) over a period of 45 minutes. The mixture was stirred at the same temperature for 75 minutes. Thereto was added dropwise triethylamine (11.6 mL) over a period of 20 minutes and the mixture was stirred at the same temperature for 150 minutes. The reaction mixture was warmed to 0° C. and thereto was added dropwise an aqueous 1N HCl solution (64 mL). The mixture was stirred at room temperature and the aqueous layer was separated. To the organic layer was added an aqueous 1N HCl solution. The mixture was stirred and the aqueous layer was separated (said extraction procedure was repeated three times). The combined aqueous layer was neutralized (pH 9) with an aqueous 2N sodium hydroxide solution under stirring and extracted with ethyl acetate. The extract was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=100/0 to 90/10) to obtain 1-benzhydrylazetidin-3-one (4.57 g, Yield: 92%) as a white solid.
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
64 mL
Type
reactant
Reaction Step Four
Quantity
11.6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 1-diphenylmethyl-3-hydroxyazetidine (3.3 g, 14 mmol; J. Org. Chem. 1972, 37, 3953) in dimethyl sulphoxide (20 ml) was treated with triethylamine (19.2 ml), cooled to 15° C. and treated with sulphur trioxide pyridine (13.8 g) in dimethyl sulphoxide (30 ml), keeping the temperature below 20° C. The solution was stirred under an atmosphere of nitrogen at 15° C. for 45 minutes then at room temperature for 45 minutes. The solution was poured into ice water and extracted twice with ethyl acetate. The organic layer was collected, washed twice with water, dried (sodium sulphate), evaporated to dryness and the crude product purified using a plug of silica by eluting with dichloromethane to afford the ketone as a gum (2.9 g, 89%), δ (360 MHz, CDCl3) 4.00 (4H, s), 4.59 (1H, s), 7.12-7.49 (10H, m).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods V

Procedure details

That is, to a solution of 27.27 g of 1-benzhydrylazetan-3-ol dissolved in 225 ml of dimethylsulfoxide was added 135.5 ml of triethylamine, 59.80 g of sulfur trioxide-pyridine complex was added thereto under ice-cooling, and the mixture was stirred at room temperature for 2.5 hours. To the reaction mixture were added water and ethyl acetate, the mixture was stirred and the liquids were separated. The organic layer was washed with a saturated brine, dried and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=15:1) to obtain 21.35 g of 1-benzhydrylazetidin-3-one.
Quantity
27.27 g
Type
reactant
Reaction Step One
Quantity
135.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydrylazetidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidin-3-one
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylazetidin-3-one
Reactant of Route 4
1-Benzhydrylazetidin-3-one
Reactant of Route 5
1-Benzhydrylazetidin-3-one
Reactant of Route 6
1-Benzhydrylazetidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.